molecular formula C4HKN2O B8047737 Potassium;2-formylpropanedinitrile

Potassium;2-formylpropanedinitrile

Cat. No.: B8047737
M. Wt: 132.16 g/mol
InChI Key: YQQFTCAPSNXTMM-UHFFFAOYSA-N
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Description

Potassium;2-formylpropanedinitrile is a potassium salt of 2-formylpropanedinitrile, a compound characterized by a formyl group (-CHO) attached to a propanedinitrile backbone. The compound’s reactivity and stability are influenced by the electron-withdrawing nitrile groups and the formyl moiety, which may enable applications in organic synthesis or coordination chemistry.

Properties

IUPAC Name

potassium;2-formylpropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN2O.K/c5-1-4(2-6)3-7;/h3H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQFTCAPSNXTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[C-](C#N)C#N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HKN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 2-Formylpropanedinitrile Sodium (CAS 239118-84-4)

Key Differences and Similarities :

  • Counterion Effect: The sodium analog (C₄HN₂O·Na, MW 116.05) differs only in the alkali metal counterion (Na⁺ vs. K⁺) . Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to larger ionic radii and lower lattice energies.
  • Reactivity : Both compounds share the same organic anion (2-formylpropanedinitrile), suggesting similar reactivity in nucleophilic additions or redox reactions involving the formyl group.
  • Data Limitations : Physical/chemical properties (e.g., melting point, stability) and safety data for both compounds are unavailable, limiting practical comparisons .

Functional Group Variant: 2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile (CAS 32827-61-5)

Key Differences and Similarities :

  • Substituent Impact: This derivative (C₅H₅N₃S, MW 139.18) replaces the formyl group with methylamino (-NHCH₃) and sulfanyl (-SH) groups . The sulfur and amine functionalities introduce nucleophilic and redox-active sites, contrasting with the electrophilic aldehyde in Potassium;2-formylpropanedinitrile.
  • Applications : The sulfanyl group may enable thiol-based coupling reactions or metal coordination, whereas the formyl group in the target compound is more suited for condensation reactions (e.g., forming Schiff bases).
  • Stability : Thiols are prone to oxidation, making this derivative less stable under aerobic conditions compared to the aldehyde-containing analog.

Research Findings and Limitations

  • Structural Reactivity: The formyl group in this compound likely enhances electrophilic reactivity compared to the sulfanyl/methylamino derivative, which offers nucleophilic and metal-binding capabilities .
  • Counterion Influence : While potassium may improve solubility, experimental validation is absent. Sodium analogs are often preferred in pharmaceutical formulations due to cost and biocompatibility, but this remains speculative without data .
  • Critical Data Gaps : Missing physicochemical and safety parameters (e.g., toxicity, thermal stability) hinder definitive comparisons. Further studies are needed to explore synthesis routes, stability under varying conditions, and industrial applicability.

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